Cortisone

Vue d'ensemble

Description

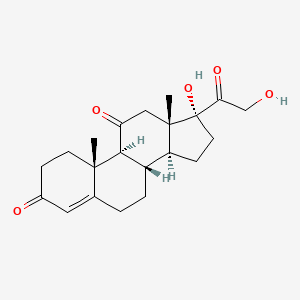

La cortisone est une hormone stéroïde de la pregnène (21 atomes de carbone) qui est naturellement présente et qui est également utilisée comme promédicament pharmaceutique. Il s'agit d'un métabolite corticostéroïde qui est converti à partir de la cortisol par l'enzyme corticostéroïde 11-bêta-déshydrogénase isozyme 2, en particulier dans les reins . La this compound est connue pour ses propriétés anti-inflammatoires et est utilisée pour traiter une variété de maux, y compris la polyarthrite rhumatoïde .

Applications De Recherche Scientifique

Cortisone has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, this compound is used to treat inflammatory conditions, such as rheumatoid arthritis, and other endocrine disorders . In chemistry, this compound is studied for its chemical properties and reactions. In biology, this compound is used to understand the mechanisms of steroid hormones and their effects on the body. In industry, this compound is produced for pharmaceutical use and is a key component in the production of other corticosteroids .

Mécanisme D'action

Target of Action

Cortisone, a naturally occurring corticosteroid metabolite, primarily targets the glucocorticoid receptors in the body . These receptors are found in almost all body cells but are most abundant in the liver . The binding of this compound to these receptors plays a crucial role in the regulation of major body functions such as glycemic metabolism, immune system, and inflammation .

Mode of Action

This compound interacts with its targets through both genomic and non-genomic mechanisms . In the genomic mechanism, this compound diffuses into the cell and binds to the glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change in the receptor, allowing it to translocate into the nucleus where it regulates the transcription of genes involved in the inflammatory response . In the non-genomic mechanism, this compound can bind to membrane receptors, inducing rapid neurotransmitter-like effects .

Biochemical Pathways

This compound affects several biochemical pathways. The first and rate-limiting step in steroidogenesis, the process by which cholesterol is converted to steroid hormones, involves the conversion of cholesterol to pregnenolone by the enzyme P450scc (CYP11A1). This step is subject to multiple regulatory mechanisms . This compound also influences the gluconeogenic pathway in the liver, affecting the expression of genes like PCK1 and G6PC .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound can be administered as a prodrug, meaning it has to be converted by the body, specifically the liver, into cortisol after administration to be effective . It can be administered intravenously, orally, intra-articularly (into a joint), or transcutaneously . The rate and extent to which this compound enters the systemic circulation and thereby gains access to the site of action is referred to as its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . It also modulates major neurotransmitter systems, promotes the viability of neurons, plays an important role in myelination, and influences cognitive processes . Moreover, this compound increases the availability of all fuel substrates by mobilizing glucose, free fatty acids, and amino acids from endogenous stores .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of cortisol to the inactive metabolite this compound is particularly prominent in the kidneys . Additionally, the effectiveness of this compound can be affected by interactions with other drugs . Therefore, the environment in which this compound operates, including the presence of other medications and the specific organ systems involved, plays a significant role in its action.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Cortisone interacts with various enzymes, proteins, and other biomolecules. This conversion involves the enzyme 11-beta-dehydrogenase isozyme 2 . This compound also has a role in the regulation of our response to stress, via activation of the hypothalamic–pituitary–adrenal axis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses various elements of the immune system, thus reducing inflammation and attendant pain and swelling . This compound prompts cells to release sugar (glucose) into your blood to provide fuel for your brain and muscles so they can continue dealing with the stressful situation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Cortisol is converted by the action of the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2 into the inactive metabolite this compound, particularly in the kidneys . This is done by oxidizing the alcohol group at carbon 11. This compound is then converted back to the active steroid cortisol by stereospecific hydrogenation at carbon 11 by the enzyme 11β-Hydroxysteroid dehydrogenase type 1, particularly in the liver .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects, such as polyuria, polydipsia, alopecia, muscle weakness, panting, lethargy and obesity . These effects are of greater concern to pet owners than to the animals themselves .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, an injection of corticosterone increased vigilance behavior within two minutes in a study . Chronic systemic glucocorticoid treatment is accompanied by several common, serious and dose-dependent adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is one of several end-products of a process called steroidogenesis, which starts with the synthesis of cholesterol and proceeds through a series of modifications in the adrenal gland to become any one of many steroid hormones .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is converted in the liver to the active metabolite hydrothis compound . The steroidogenic acute regulatory protein (StAR), and translocator protein (TSPO), in a complex with various proteins including VDAC and ATAD3A, are involved in the transport of cholesterol to the inner membrane of the mitochondria .

Subcellular Localization

This compound has specific subcellular localizations that affect its activity or function. SUMOylation of 11β-HSD2 at residue K266 modulates cortisol-mediated mineralocorticoid receptor nuclear translocation independently of effects on transactivation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cortisone peut être synthétisée à partir de la diosgénine, une sapogénine stéroïdienne, par une série de réactions chimiques. Le processus implique une transformation microbienne et des réactions enzymatiques, qui comprennent des étapes d'hydroxylation et de déshydrogénation . Le produit de départ, la diosgénine, subit plusieurs transformations chimiques pour produire de la this compound.

Méthodes de production industrielle : La production industrielle de la this compound implique l'utilisation de la transformation microbienne et des processus enzymatiques. Corynebacterium simplex est couramment utilisé pour l'étape de déshydrogénation 1,2 dans la synthèse des corticostéroïdes . Cette combinaison de chimie et de biotechnologie a été développée au fil des ans pour produire efficacement de la this compound.

Analyse Des Réactions Chimiques

Types de réactions : La cortisone subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. L'une des réactions clés est l'oxydation du cortisol en this compound par l'enzyme corticostéroïde 11-bêta-déshydrogénase isozyme 2 .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la transformation de la this compound comprennent les enzymes microbiennes, les agents oxydants et les agents réducteurs. Les conditions de ces réactions impliquent généralement des niveaux de pH spécifiques, des températures et la présence de cofacteurs pour les réactions enzymatiques .

Principaux produits formés : Le principal produit formé à partir de l'oxydation du cortisol est la this compound. De plus, la this compound peut être transformée en d'autres corticostéroïdes, tels que l'hydrothis compound, par des réactions de réduction .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique en chimie, en biologie, en médecine et dans l'industrie. En médecine, la this compound est utilisée pour traiter les affections inflammatoires, telles que la polyarthrite rhumatoïde, et d'autres troubles endocriniens . En chimie, la this compound est étudiée pour ses propriétés chimiques et ses réactions. En biologie, la this compound est utilisée pour comprendre les mécanismes des hormones stéroïdes et leurs effets sur l'organisme. Dans l'industrie, la this compound est produite pour un usage pharmaceutique et est un élément clé dans la production d'autres corticostéroïdes .

Mécanisme d'action

La this compound exerce ses effets en étant convertie en cortisol dans le foie. Le cortisol se lie ensuite aux récepteurs des glucocorticoïdes, ce qui entraîne des changements dans l'expression des gènes qui réduisent l'inflammation et suppriment la réponse immunitaire . Les cibles moléculaires de la this compound comprennent diverses enzymes et récepteurs impliqués dans la réponse inflammatoire .

Comparaison Avec Des Composés Similaires

La cortisone est similaire à d'autres corticostéroïdes, tels que l'hydrothis compound, la prednisone et la dexaméthasone. la this compound est unique par sa conversion spécifique à partir du cortisol et son activité relativement faible par rapport aux corticostéroïdes plus puissants . L'hydrothis compound, par exemple, est plus puissante et a un effet anti-inflammatoire plus fort . La prednisone et la dexaméthasone sont également plus puissantes et ont des durées d'action plus longues que la this compound .

Liste des composés similaires :- Hydrothis compound

- Prednisone

- Dexaméthasone

- Bétamethasone

- Méthylprednisolone

Propriétés

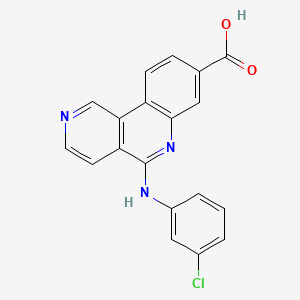

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSYFVPBJMHGN-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022857 | |

| Record name | Cortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.28 mg/mL at 25 °C | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-06-5 | |

| Record name | Cortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cortisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V27W9254FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 °C | |

| Record name | Cortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)

![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-](/img/structure/B1669380.png)